molecular formula C18H20N4O2 B13733739 N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide CAS No. 103943-13-1

N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide

Katalognummer: B13733739
CAS-Nummer: 103943-13-1
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: CMOMBJSTLVSUTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its phenazine core, which is known for its diverse biological activities, and the presence of a dimethylaminoethyl group that enhances its solubility and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-methoxyphenazine with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated purification systems can streamline the isolation of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide involves its interaction with various molecular targets. The phenazine core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide is unique due to its combination of a bioactive phenazine core and a dimethylaminoethyl group, which enhances its solubility and reactivity.

Eigenschaften

CAS-Nummer

103943-13-1

Molekularformel

C18H20N4O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-22(2)11-10-19-18(23)12-6-4-7-13-16(12)21-17-14(20-13)8-5-9-15(17)24-3/h4-9H,10-11H2,1-3H3,(H,19,23)

InChI-Schlüssel

CMOMBJSTLVSUTD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.